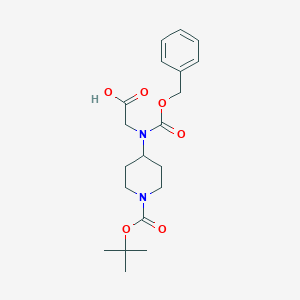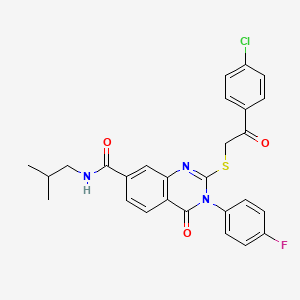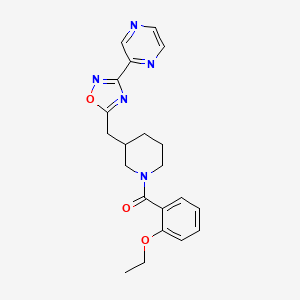![molecular formula C18H21N3O B2725420 (E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide CAS No. 2035019-14-6](/img/structure/B2725420.png)
(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide” is a compound that has been studied for its potential as a therapeutic agent. It is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (THPP), which has been found to effectively inhibit a wide range of nucleoside-resistant hepatitis B virus mutants .
Synthesis Analysis
The synthesis of THPP derivatives involves a series of chemical reactions. A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The process involves the use of NH-pyrazole carbonic acids as a key intermediate . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide is a compound with potential applications in various fields of scientific research, particularly in the synthesis of heterocyclic compounds. One study demonstrates the synthesis of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, a new ring system, by reacting 3,5-diamino-4-phenylazo-pyrazoles with acrylonitrile, yielding derivatives that could be further transformed into oxo derivatives with potential biological activities (Elnagdi, Sallam, & Ilias, 1975).
Biological Activities
Research on pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound , shows significant cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, highlighting its potential in anticancer research (Hassan, Hafez, Osman, & Taha, 2014). Another study focusing on pyrazolopyridines, derived from similar enaminone structures, exhibited antioxidant, antitumor, and antimicrobial activities, suggesting the compound's versatility in medicinal chemistry applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Polymerization and Material Science
The compound's acrylamide group indicates its potential in polymer science. For example, homopolymers of N-acryloyl-l-phenylalanine methyl ester, sharing structural similarity, were synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization, resulting in products with controlled molecular weight and low polydispersity, which could be useful in developing new polymeric materials (Mori, Sutoh, & Endo, 2005).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used as scaffolds in drug research .
Mode of Action
It’s known that similar compounds are synthesized via two distinct routes: one based on the hydrogenation of pyrazolo[1,5-a]pyridines, and the other on the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .
Biochemical Pathways
Similar compounds have been shown to be involved in the synthesis of pharmaceutically active compounds .
Pharmacokinetics
The synthesis of similar compounds has been reported, which could potentially provide insights into their pharmacokinetic properties .
Result of Action
Similar compounds have been reported to have biological activity .
Action Environment
The synthesis of similar compounds suggests that they may be stable under a variety of conditions .
Propiedades
IUPAC Name |
(E)-2-methyl-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14(11-15-7-3-2-4-8-15)18(22)19-12-16-13-20-21-10-6-5-9-17(16)21/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,19,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJHNMDQVLNUFI-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC2=C3CCCCN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCC2=C3CCCCN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2725337.png)
![[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B2725341.png)


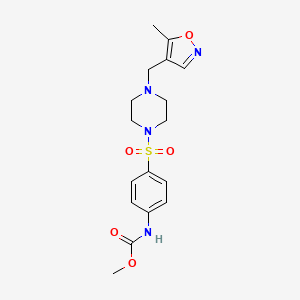
![Ethyl 7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B2725348.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725351.png)
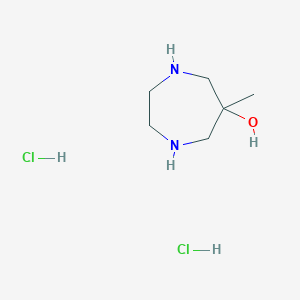

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2725355.png)
